molecular formula C7H8BNO4 B151732 (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid CAS No. 871329-53-2

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No. B151732
M. Wt: 180.96 g/mol
InChI Key: PGTWAVVFCNTGCS-UHFFFAOYSA-N
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Description

The compound "(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid" is a derivative of pyridine boronic acid, which is a class of compounds known for their utility in various chemical reactions, particularly in Suzuki cross-coupling to create diverse pyridine libraries. These compounds are characterized by a pyridine ring substituted with a boronic acid group, which is essential for their reactivity in coupling reactions .

Synthesis Analysis

The synthesis of halopyridinylboronic acids and esters, which are closely related to the compound of interest, involves regioselective halogen-metal exchange reactions. This is typically achieved using n-butyllithium or lithium diisopropylamide, followed by quenching with triisopropylborate starting from appropriately substituted dihalopyridines. The process yields regioisomeric boronic acids or esters as single products .

Molecular Structure Analysis

While the specific molecular structure of "(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid" is not detailed in the provided papers, related compounds have been characterized using various spectroscopic techniques such as IR, NMR, and MS. Additionally, X-ray diffraction has been used to confirm the structures of similar phenylboronic acids. DFT studies are also employed to analyze the structure and provide insights into the electronic properties of these molecules .

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Pd-catalyzed Suzuki cross-coupling reactions with aryl halides. This reaction is a powerful tool for creating new carbon-carbon bonds and has been utilized to synthesize novel pyridine derivatives. The presence of electron-withdrawing or electron-donating groups on the boronic acid can influence the reactivity and the outcome of the coupling reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups. For instance, the presence of a methoxycarbonyl group can affect the compound's binding affinity to diols, as seen in related compounds. This functionalization can enhance the recognition and binding of carbohydrates, which is significant for applications in sensing and molecular recognition . The solubility, stability, and crystallinity of these compounds are also important characteristics that determine their suitability for various chemical transformations .

Scientific Research Applications

Boronic Acid Drugs

Boronic acids have gained significance in drug discovery due to their unique properties, such as enhancing the potency of drugs or improving their pharmacokinetics. The approval of several boronic acid drugs by regulatory agencies like the FDA and Health Canada highlights their importance. These properties make boronic acids, including derivatives like "(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid," promising candidates for medicinal chemistry endeavors (Plescia & Moitessier, 2020).

Environmental Applications

Boronic acids are also involved in environmental applications, such as boron removal from drinking water, which is crucial due to boron's toxicity at high concentrations. Layered double hydroxides (LDHs) have shown effectiveness in removing boron species, showcasing the environmental potential of boronic acid derivatives (Theiss, Ayoko, & Frost, 2013).

Fire Retardant and Wood Preservation

In the field of materials science, boronic acids play a role in developing fire retardant and wood preservation technologies. Boron compounds, due to their dual functionality, have been utilized to achieve both fire retardancy and wood preservation, particularly for outdoor applications (Marney & Russell, 2008).

Electrochemical Biosensors

Boronic acid derivatives are key in constructing electrochemical biosensors due to their ability to bind selectively to diols, such as sugars, which is fundamental for non-enzymatic glucose sensors. This highlights their potential in developing new diagnostic tools and monitoring devices (Wang et al., 2014).

Biomass Conversion and Green Chemistry

Boronic acids contribute to the green chemistry domain by enabling the conversion of biomass into valuable chemicals and fuels. This involves the synthesis of platform chemicals like 5-Hydroxymethylfurfural (HMF) from plant feedstocks, illustrating the role of boronic acid derivatives in sustainable chemistry and the production of renewable materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

“(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions of “(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid” and other boronic acids are likely to involve their continued use in Suzuki–Miyaura coupling reactions and other palladium-catalyzed cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .

properties

IUPAC Name

(5-methoxycarbonylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-13-7(10)5-2-6(8(11)12)4-9-3-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTWAVVFCNTGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624592
Record name [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid

CAS RN

871329-53-2
Record name [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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